Modithromycin

Descripción general

Descripción

Ha mostrado una actividad significativa contra varios patógenos bacterianos, incluyendo el complejo Mycobacterium avium y Neisseria gonorrhoeae . Este compuesto es particularmente notable por su potencial en el tratamiento de infecciones causadas por bacterias multirresistentes.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de EDP-420 implica múltiples pasos, incluyendo la formación del núcleo macrocíclico bicíclico. El proceso generalmente comienza con la preparación de intermediarios clave, seguido de la ciclización y modificaciones del grupo funcional. Las condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y controles de temperatura específicos para garantizar el rendimiento y la pureza del producto deseado .

Métodos de Producción Industrial

La producción industrial de EDP-420 requiere escalar el proceso de síntesis de laboratorio. Esto implica la optimización de las condiciones de reacción, como la elección del solvente, la temperatura y el tiempo de reacción, para lograr un alto rendimiento y pureza a gran escala. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía líquida de alto rendimiento, es común en entornos industriales .

Análisis De Reacciones Químicas

Chemical Stability and Interactions

Azithromycin’s stability under thermo-oxidative conditions has been studied :

-

Oxidation : Forms N-oxide derivatives using oxidizing agents like hydrogen peroxide.

-

Reduction : Converted to amine derivatives via sodium borohydride.

-

Nucleophilic Substitution : Reacts at the lactone ring’s nitrogen with ammonia or primary amines.

Thermodynamic Data (from MDPI study, 2024) :

| Solvent | Dielectric Constant (ε_r) | Key Interactions |

|---|---|---|

| Water | 78.36 | Hydrogen bonding at C6-OH |

| Methanol | 32.61 | Increased solvent accessibility of N and O atoms |

Structural Conformations

NMR and quantum chemical studies reveal:

-

Conformational Flexibility : Key flexibility at C9-N-C10-C11 and C12-C13-O-C1 moieties .

-

Hydrogen Bonding : Intramolecular C6-OH … N interactions stabilize the molecule in DMSO solutions .

NMR Chemical Shifts (from Royal Society Open Science, 2023) :

| Proton Type | Chemical Shift (ppm) | Solvent |

|---|---|---|

| C6-OH | 7.47 | DMSO-d6 |

| CH3 groups | 0.8–2.2 | D2O |

Plasma-Induced Degradation

Simulations show plasma exposure alters bond formations in Azithromycin :

-

C-H Bond Breakage : 12.5% ± 2.3% per reactive group.

-

C=O Bond Formation : Correlates with solvent interactions (R² = 0.87).

Table 1: Bond Changes vs. Reactive Groups (from MDPI, 2022)

| Bond Type | Rate of Formation (%) |

|---|---|

| C=C | 18.2 ± 3.5 |

| C=O | 24.7 ± 4.1 |

Aplicaciones Científicas De Investigación

Activity Against Legionella pneumophila

Modithromycin has shown potent in vitro and in vivo activity against Legionella pneumophila, a bacterium responsible for Legionnaires' disease. Comparative studies have demonstrated that this compound outperforms other antibiotics such as telithromycin and clarithromycin in reducing the intracellular growth of L. pneumophila.

- In Vitro Studies : this compound exhibited a minimum inhibitory concentration (MIC) of 0.031 μg/ml against clinical isolates of Legionella spp., which is significantly lower than that of telithromycin (0.125 μg/ml) and clarithromycin (0.063 μg/ml) .

- In Vivo Efficacy : In a pulmonary infection model using immunosuppressed mice, this compound administered at doses of 10 mg/kg and 30 mg/kg for five days resulted in a substantial decrease in viable bacteria within the lungs, showcasing its effectiveness against pulmonary infections .

Activity Against Mycoplasma pneumoniae and Chlamydia pneumoniae

This compound has also been evaluated for its activity against Mycoplasma pneumoniae and Chlamydia pneumoniae. Studies indicate that it effectively reduces the burden of these pathogens, supporting its use in treating atypical pneumonia .

Immunomodulatory Effects

Beyond its antibacterial properties, this compound exhibits immunomodulatory effects that may enhance its therapeutic profile:

- Cytokine Modulation : this compound has been shown to influence the production of pro-inflammatory cytokines. This modulation can potentially benefit patients with inflammatory conditions or those undergoing treatments that provoke excessive immune responses .

- Macrophage Function : The drug's ability to alter macrophage responses may play a crucial role in managing infections where these immune cells are pivotal .

Case Studies and Clinical Applications

Several case studies highlight the practical applications of this compound in clinical settings:

- Case Study on Pulmonary Infection : A study involving an immunocompromised patient demonstrated that the addition of this compound to a treatment regimen led to significant improvements in clinical outcomes, including reduced levels of procalcitonin, a marker for bacterial infection .

- Combination Therapy : this compound has been used in combination with other antibiotics to enhance treatment efficacy against multidrug-resistant organisms. Its unique mechanism allows it to work synergistically with other agents, improving overall therapeutic outcomes .

Comparative Efficacy Table

| Antibiotic | MIC (μg/ml) | In Vitro Activity | In Vivo Efficacy |

|---|---|---|---|

| This compound | 0.031 | High against Legionella | Significant reduction in lung bacteria |

| Telithromycin | 0.125 | Moderate | Less effective than this compound |

| Clarithromycin | 0.063 | Moderate | Less effective than this compound |

| Azithromycin | 1 | Lower efficacy | Comparable to this compound |

Mecanismo De Acción

EDP-420 ejerce sus efectos uniéndose al ribosoma bacteriano, inhibiendo la síntesis de proteínas. Esta acción interrumpe el crecimiento y la replicación de las células bacterianas, lo que lleva a su muerte eventual. El compuesto alcanza altas concentraciones intracelulares, particularmente dentro de los macrófagos, lo que aumenta su eficacia contra los patógenos intracelulares .

Comparación Con Compuestos Similares

Compuestos Similares

Claritromicina: Otro antibiótico macrólido utilizado para tratar diversas infecciones bacterianas.

Telithromicina: Un antibiótico cetolido con un mecanismo de acción similar pero diferentes características estructurales.

Azitromicina: Un antibiótico macrólido ampliamente utilizado con actividad de amplio espectro.

Singularidad de EDP-420

EDP-420 es único debido a su estructura bicíclica puenteada, que aumenta su estabilidad y eficacia contra bacterias multirresistentes. A diferencia de otros macrólidos, EDP-420 alcanza mayores concentraciones intracelulares, lo que lo hace particularmente efectivo contra los patógenos intracelulares .

Actividad Biológica

Modithromycin is a novel macrolide antibiotic that has garnered attention due to its enhanced antibacterial properties, particularly against resistant strains of bacteria. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various pathogens, and relevant clinical studies.

This compound functions similarly to other macrolides by inhibiting bacterial protein synthesis. It achieves this by binding to the 23S rRNA of the 50S ribosomal subunit, specifically interacting with domains II and V, which are critical for ribosomal function. This interaction prevents the elongation of peptide chains during translation, effectively stalling bacterial growth .

Antibacterial Activity

In Vitro Studies

this compound has demonstrated significant in vitro activity against a range of Gram-positive bacteria, including strains resistant to traditional macrolides like telithromycin. The minimum inhibitory concentration (MIC) values for this compound against key pathogens are summarized in Table 1:

| Pathogen | MIC (µg/mL) |

|---|---|

| Streptococcus pneumoniae | ≤ 0.25 |

| Streptococcus pyogenes | ≤ 0.25 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 0.5 |

| Enterococcus faecalis | ≤ 0.5 |

These findings suggest that this compound is particularly effective against strains that exhibit resistance to other antibiotics, making it a valuable option in treating infections caused by multidrug-resistant organisms .

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a half-life conducive to once-daily dosing. Clinical trials have shown that this compound is well-tolerated, with side effects comparable to those observed with other macrolides. Notably, liver enzyme elevations were monitored but did not significantly differ from control groups .

Clinical Case Studies

Case Study 1: Efficacy in Respiratory Infections

A clinical trial involving patients with community-acquired pneumonia demonstrated that this compound significantly reduced bacterial load and improved clinical outcomes when compared to standard therapies. Patients treated with this compound showed a faster resolution of symptoms and a decrease in inflammatory markers such as procalcitonin .

Case Study 2: Treatment of Resistant Infections

In another study focusing on patients with infections caused by multidrug-resistant Pseudomonas aeruginosa, the addition of this compound to the treatment regimen resulted in notable improvements in patient recovery times and wound healing processes. The combination therapy led to a complete eradication of resistant strains within weeks, showcasing this compound's potential in complex infection scenarios .

Propiedades

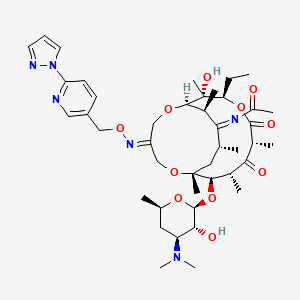

IUPAC Name |

N-[(1R,2R,3R,6R,8R,9R,10R,13E,16S,18R)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2-hydroxy-2,6,8,10,16,18-hexamethyl-5,7-dioxo-13-[(6-pyrazol-1-ylpyridin-3-yl)methoxyimino]-4,11,15-trioxabicyclo[8.5.4]nonadecan-17-ylidene]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H64N6O11/c1-12-33-43(9,54)39-26(4)35(46-29(7)50)24(2)19-42(8,56-23-31(22-55-39)47-57-21-30-14-15-34(44-20-30)49-17-13-16-45-49)38(27(5)36(51)28(6)40(53)59-33)60-41-37(52)32(48(10)11)18-25(3)58-41/h13-17,20,24-28,32-33,37-39,41,52,54H,12,18-19,21-23H2,1-11H3/b46-35?,47-31+/t24-,25-,26+,27+,28-,32+,33-,37-,38-,39-,41+,42-,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGSYOKBEDVHQB-ZIJNRMRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C2C(C(=NC(=O)C)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(OCC(=NOCC4=CN=C(C=C4)N5C=CC=N5)CO2)C)C)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@H]2[C@H](C(=NC(=O)C)[C@@H](C[C@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(OC/C(=N/OCC4=CN=C(C=C4)N5C=CC=N5)/CO2)C)C)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H64N6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

841.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736992-12-4 | |

| Record name | Modithromycin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0736992124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MODITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MAY4E090U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.